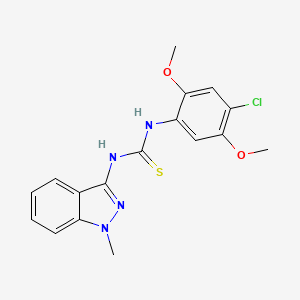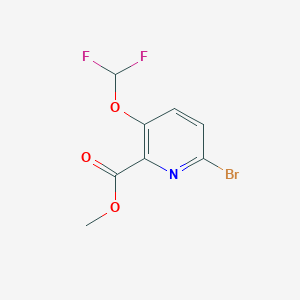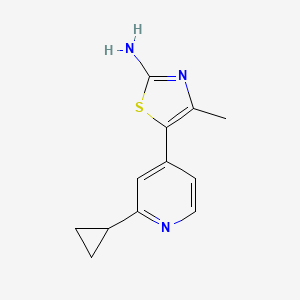
tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C18H27NO6S . It is also known by other names such as “tert-butyl (3R)-3- { [ (4-methylphenyl)sulfonyl]oxy}-1-pyrrolidinecarboxylate” and "®-tert-Butyl 3- (tosyloxy)pyrrolidine-1-carboxylate" .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” were not found, related compounds have been synthesized using various methods. For instance, “tert-Butyl 3-diazo-2-oxopyrrolidine-1-carboxylate” was synthesized on a multigram scale and used to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The average mass of the molecule is 341.422 Da, and the monoisotopic mass is 341.129700 Da .Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” were not found, related compounds have been used in various chemical reactions. For example, “tert-Butyl 3-diazo-2-oxopyrrolidine-1-carboxylate” has been used to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” include a molecular weight of 341.43 g/mol, a monoisotopic mass of 341.129700 Da, and a molecular formula of C18H27NO6S .Wissenschaftliche Forschungsanwendungen
Dipeptide Synthesis
This compound is utilized in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids in peptide synthesis, allowing for the selective formation of peptide bonds . The Boc group can be removed under mild acidic conditions without affecting the rest of the molecule, making it a staple in peptide chemistry.
Ionic Liquid Formation
The compound is used to create Boc-protected amino acid ionic liquids (Boc-AAILs), which are employed as reactants and reaction media in organic synthesis . These ionic liquids are clear and nearly colorless, and they are miscible in common organic solvents, expanding their applicability in various chemical reactions.
Organic Synthesis Building Block
It serves as a building block in organic synthesis, particularly for introducing the pyrrolidine moiety into complex molecules. The pyrrolidine ring is a common feature in many biologically active compounds, and its incorporation can significantly alter the pharmacological properties of a molecule.
Synthesis of Biologically Active Compounds
The pyrrolidine ring system, present in this compound, is widely used in medicinal chemistry to obtain novel biologically active compounds . The versatility of the pyrrolidine scaffold allows for the efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule.
Enantioselective Synthesis
The compound can be used in enantioselective synthesis, where the stereochemistry of the pyrrolidine ring is crucial for the biological activity of the synthesized molecules . The different stereoisomers can lead to diverse biological profiles due to their distinct binding modes to enantioselective proteins.
Intermediate for Drug Candidates
As an intermediate, it is used in the synthesis of drug candidates, such as Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . The compound’s structure allows for the introduction of various functional groups, aiding in the development of targeted therapies.
PDE4 Inhibitor Synthesis
The compound has been used in the synthesis of new pyrazole derivatives as effective PDE4 inhibitors for treating anti-inflammatory diseases . The choice of using tert-butanesulfinamide over p-toluenesulfinamide in the synthetic route has been based on the resultant yield and diastereoselectivity.
Chemical Research and Development
Lastly, it is used in chemical research and development processes as an organic synthesis intermediate . Its role in laboratory research and chemical pharmaceutical synthesis is pivotal due to its versatility and reactivity.
Wirkmechanismus
Target of Action
Similar compounds have been used as building blocks in the synthesis of several novel organic compounds, suggesting that its targets could be diverse depending on the specific biochemical context.
Biochemical Pathways
Given its structural similarity to other indole derivatives, it may potentially influence pathways related to these compounds .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” could be influenced by various environmental factors. For instance, the compound’s stability and activity could be affected by pH, as Boc protecting groups can be removed under acidic conditions . Additionally, the compound is soluble in most organic solvents but insoluble in water , which could influence its distribution and action in different biological environments.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-14-5-7-16(8-6-14)26(21,22)24-12-11-23-15-9-10-19(13-15)17(20)25-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHGANPAYCORSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1412324.png)
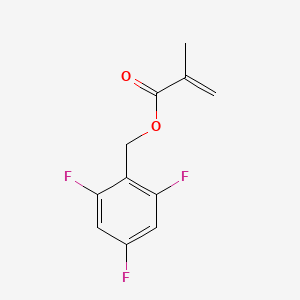
![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B1412329.png)
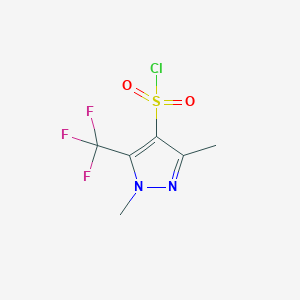
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine](/img/structure/B1412331.png)
![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)
![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol](/img/structure/B1412335.png)
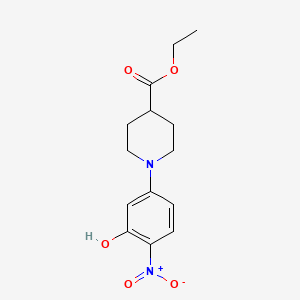
![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)

![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)
